3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine
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Overview
Description
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is a chemical compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-methylpyridazine-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-((3-Fluorobenzyl)thio)-6-methylpyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. The presence of the fluorobenzylthio group may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Shares the fluorobenzylthio group but has a different core structure.
3-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the pyridazine ring and thioether linkage.
Uniqueness
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is unique due to its specific combination of a pyridazine ring, a fluorobenzylthio group, and a methyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in drug development.
- IUPAC Name : this compound
- Molecular Formula : C11H10F N2S
- Molecular Weight : 218.27 g/mol
- CAS Number : 5376-26-1
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Intermediate Compounds : Starting materials such as 3-fluorobenzyl chloride and appropriate pyridazine derivatives are used.
- Nucleophilic Substitution Reaction : A nucleophilic substitution reaction occurs where the sulfanyl group is introduced to the pyridazine framework.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related pyridazine derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and receptor affinity.
Compound | Activity | Reference |
---|---|---|
3-Fluorobenzyl derivatives | Antimicrobial against M. tuberculosis | |
Pyridazine analogs | Antifungal activity |
Anticancer Potential
The anticancer properties of similar compounds have been documented, with mechanisms often involving inhibition of key enzymes or pathways related to cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth through the modulation of signaling pathways involved in cell cycle regulation.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes critical for cell survival.
- Receptor Modulation : Binding to specific receptors that regulate cellular responses.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies
-
Study on Antimicrobial Activity :
- A high-throughput screening campaign evaluated various pyridazine derivatives against M. tuberculosis, highlighting the effectiveness of compounds with fluorinated substituents.
- Results indicated a significant reduction in bacterial load in infected models, suggesting potential therapeutic applications.
-
Anticancer Research :
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Properties
CAS No. |
5376-26-1 |
---|---|
Molecular Formula |
C12H11FN2S |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H11FN2S/c1-9-5-6-12(15-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3 |
InChI Key |
NZOMBHHKULAWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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